6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
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Overview
Description
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group at the 6th position, an ethyl group at the 4th position, and a 2-methoxybenzyl group at the 7th position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-ethyl-2H-chromen-2-one and 2-methoxybenzyl chloride.
Etherification Reaction: The key step in the synthesis is the etherification reaction, where 6-chloro-4-ethyl-2H-chromen-2-one is reacted with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the formation of the ether linkage.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or thiols in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used as a probe to investigate biological pathways and molecular targets in various cellular processes.
Chemical Biology: The compound serves as a tool for studying enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating receptor signaling and downstream effects.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one: Lacks the chloro group at the 6th position.
6-chloro-4-ethyl-2H-chromen-2-one: Lacks the 2-methoxybenzyl group at the 7th position.
6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one: Lacks the ethyl group at the 4th position.
Uniqueness
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the 2-methoxybenzyl group provides additional sites for functionalization and interaction with biological targets.
Properties
IUPAC Name |
6-chloro-4-ethyl-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-12-8-19(21)24-17-10-18(15(20)9-14(12)17)23-11-13-6-4-5-7-16(13)22-2/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFCSAXSUZQQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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